molecular formula C28H46O3 B1256885 Sinugrandisterol A

Sinugrandisterol A

Cat. No.: B1256885
M. Wt: 430.7 g/mol
InChI Key: WTDIIMLHUGIIHL-VQYWUDLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sinugrandisterol A is a steroidal compound classified under the ergosterol and C24-methyl derivative family (ST0103). Its chemical formula is C₂₈H₄₆O₃, with a molecular mass of 430.344695 g/mol . While its exact biological source remains unspecified in the available data, ergosterol derivatives are typically isolated from marine organisms, fungi, or plants. Structurally, this compound features a tetracyclic ergostane skeleton with hydroxyl and methyl groups, a hallmark of C24-methylated steroids.

Properties

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

(1S,3R,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,3,7-triol

InChI

InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)21-9-10-22-26-23(11-12-27(21,22)5)28(6)19(14-24(26)30)13-20(29)15-25(28)31/h14,16,18,20-26,29-31H,3,7-13,15H2,1-2,4-6H3/t18-,20-,21-,22+,23+,24+,25+,26+,27-,28+/m1/s1

InChI Key

WTDIIMLHUGIIHL-VQYWUDLPSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)O)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(C(CC(C4)O)O)C)O)C

Synonyms

24-methylenecholest-5-en-1,3,7-triol
sinugrandisterol A

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Sinugrandisterol A shares its core ergostane framework with other C24-methyl derivatives but differs in functional groups, side-chain modifications, and oxidation states. Below is a comparative analysis of key structural features:

Compound Name Chemical Formula Molecular Mass (g/mol) Structural Distinctions
This compound C₂₈H₄₆O₃ 430.344695 C24-methyl, hydroxyl groups at C3 and C11 positions
1α-Acetoxy-ergosta-5,24(28)-dien-3β,11α-diol C₃₀H₄₈O₄ 472.355260 Acetate group at C1, conjugated diene at C5 and C24(28)
Sinubrassione C₂₉H₄₈O₃ 444.360322 Additional methyl group, unsaturated side chain
Ananstrep C C₂₈H₄₄O₄ 456.324044 Higher oxygenation (4 oxygen atoms), ketone group
Nephtheasteroid A C₂₈H₄₂O₃ 426.313742 Reduced methyl groups, double bond at C7
Columnaristerol A C₂₉H₄₈O₄ 460.355260 Extended side chain with epoxide functionality

Key Observations :

  • Side-Chain Modifications : Sinubrassione (C₂₉H₄₈O₃) and Columnaristerol A (C₂₉H₄₈O₄) feature extended or unsaturated side chains, which may influence membrane interactions or receptor binding.
Functional Implications

While direct pharmacological data are absent in the provided evidence, structural variations correlate with known steroidal behaviors:

  • Polarity and Solubility : Higher oxygen content (e.g., Ananstrep C) may improve water solubility, affecting cellular uptake.
  • Membrane Fluidity : Unsaturated bonds (e.g., in Nephtheasteroid A) could enhance interactions with lipid bilayers.
  • Enzymatic Targets : Epoxide groups (Columnaristerol A) or acetate moieties (1α-acetoxy derivatives) might serve as substrates for specific oxidases or hydrolases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinugrandisterol A
Reactant of Route 2
Sinugrandisterol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.